(2S)-2-amino(1,2-13C2)butanedioic acid, also known as (2S)-2-amino-4-(13C2)butanedioic acid, is a stable isotope-labeled form of aspartic acid. Its molecular formula is C₄H₇N₁O₄, with a molecular weight of approximately 135.09 g/mol. This compound features a chiral center at the second carbon atom, contributing to its specific stereochemistry, which is crucial for its biological activity and interactions in metabolic pathways . The incorporation of carbon-13 isotopes allows for enhanced tracking and analysis in various biochemical studies.
These reactions are vital for amino acid metabolism and the synthesis of neurotransmitters .
(2S)-2-amino(1,2-13C2)butanedioic acid exhibits significant biological activity due to its role as an amino acid. It is involved in:
Research indicates that variations in its concentration can affect neurological functions and metabolic disorders .
Several methods exist for synthesizing (2S)-2-amino(1,2-13C2)butanedioic acid:
The applications of (2S)-2-amino(1,2-13C2)butanedioic acid are diverse:
Moreover, its stable isotope nature makes it valuable for non-invasive imaging techniques such as magnetic resonance spectroscopy .
Interaction studies involving (2S)-2-amino(1,2-13C2)butanedioic acid focus on its binding affinity with various receptors and enzymes. Key findings include:
These interactions highlight its significance in both physiological processes and therapeutic contexts .
Similar compounds to (2S)-2-amino(1,2-13C2)butanedioic acid include:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Aspartic Acid | C₄H₇N₁O₄ | Naturally occurring amino acid without isotopes |
| 3-Aminopropanoic Acid | C₃H₇N₁O₂ | Shorter chain length; less complex structure |
| 4-Aminobutanoic Acid | C₄H₉N₁O₂ | Similar length but different functional groups |
| L-Aspartate | C₄H₇N₁O₄ | Enantiomer of aspartic acid; biologically active |
The uniqueness of (2S)-2-amino(1,2-13C2)butanedioic acid lies primarily in its stable isotope labeling, which allows for precise tracking in biological systems and metabolic studies. This feature distinguishes it from other compounds that do not possess isotopic labeling or have different stereochemistry .
The synthesis of (2S)-2-amino(1,2-¹³C₂)butanedioic acid, commonly known as carbon-13 labeled aspartic acid, represents a critical area of research in isotopically labeled amino acid production [2]. This compound serves as an essential tool for nuclear magnetic resonance spectroscopy studies and metabolic flux analysis applications [4]. The development of efficient synthetic methodologies has focused on two primary approaches: microbial biosynthesis using ¹³C-enriched substrates and chemical synthesis routes that maintain stereochemical integrity [6].
Microbial biosynthesis represents the most economically viable approach for producing isotopically labeled amino acids at commercial scales [6] [17]. The biosynthetic preparation of ¹³C-labeled amino acids by microorganisms offers significant advantages in terms of cost-effectiveness and scalability compared to purely chemical synthesis routes [7]. Stable isotope labeling using amino acids in cell culture has become a robust and efficient method for mass spectrometry-based quantitative proteomics applications [3] [5].
The choice of ¹³C-labeled substrate plays a critical role in determining the efficiency and isotopic distribution of the final product [31]. Research has demonstrated that different carbon sources lead to distinct labeling patterns due to the complex metabolic network topology and flux distribution within microbial cells [8] [14]. The use of ¹³C-enriched precursors in microbial fermentation allows for the controlled incorporation of isotopic labels into specific positions of the amino acid backbone [6] [17].
Brevibacterium flavum has emerged as a particularly important microorganism for the industrial production of isotopically labeled glutamic acid and related amino acids, including aspartic acid [6] [7]. This bacterium, which is used commercially for monosodium glutamate production, possesses the capability of utilizing glucose or acetate as sole carbon sources, representing an important criterion for developing effective labeling strategies [6] [17].
The biosynthesis of isotopically labeled amino acids by Brevibacterium flavum has been extensively studied using various carbon-13-enriched precursors [6] [7]. Research findings indicate that the use of [1-¹³C]acetate or [2-¹³C]acetate provides relatively inexpensive and readily available precursors for the production of selectively labeled, highly enriched amino acids [6] [17]. The metabolic pathway analysis reveals that acetate-derived labeling follows the glyoxylate shunt pathway, which is the primary anaplerotic pathway used during growth on acetate [7].
Studies with [1-¹³C]glucose demonstrate that Brevibacterium flavum converts this substrate to amino acids that are predominantly labeled at specific carbon positions [7]. The labeling pattern of glutamate synthesized from [1-¹³C]glucose shows enrichment primarily at C-2 and C-4 positions, with lesser degrees of enrichment at C-1 and C-3, and minimal labeling of C-5 [7]. This labeling pattern results from the glycolytic production of [3-¹³C]pyruvate, which subsequently enters the tricarboxylic acid cycle for further metabolic conversion [7].
The metabolic engineering of Brevibacterium flavum for enhanced amino acid production involves optimization of key enzymatic activities within the central metabolic pathways [14]. Carbon flux distribution analysis shows that approximately 80% of the catabolic flux proceeds through glycolysis, while the pentose phosphate pathway represents the remaining 20% [39]. This distribution significantly influences the isotopic labeling efficiency and pattern in the final amino acid products [14] [39].
Table 1: Carbon Flux Distribution in Brevibacterium flavum Central Metabolism
| Metabolic Pathway | Relative Flux Contribution (%) | Key Enzymes | Impact on ¹³C Labeling |
|---|---|---|---|
| Glycolysis | 80 | Phosphofructokinase, Pyruvate kinase | Primary route for glucose-derived carbon |
| Pentose Phosphate Pathway | 20 | Glucose-6-phosphate dehydrogenase | Alternative carbon flux for nucleotide synthesis |
| Tricarboxylic Acid Cycle | Variable | Isocitrate dehydrogenase, α-ketoglutarate dehydrogenase | Critical for amino acid backbone formation |
| Glyoxylate Shunt | Active | Isocitrate lyase, Malate synthase | Primary pathway during acetate utilization |
The regulation of aspartate family amino acid biosynthesis in Brevibacterium flavum involves complex enzymatic control mechanisms [18] [21]. The threonine biosynthetic pathway, which shares common intermediates with aspartic acid metabolism, is subject to feedback inhibition by various amino acids [18] [21]. This regulatory network significantly impacts the efficiency of isotopic label incorporation into the final amino acid products [18].
The optimization of carbon flux distribution represents a critical factor in maximizing the yield and isotopic enrichment of ¹³C-labeled amino acids in glutamate-producing bacterial strains [14] [15]. Metabolic flux analysis using ¹³C-labeled substrates has become an essential tool for understanding and optimizing the intracellular metabolic network [33]. The balanced metabolic control strategy has been developed to regulate tricarboxylic acid cycle metabolic flux at appropriate levels to achieve optimal metabolic balance among glycolysis, amino acid synthesis, and central carbon metabolism [15].
Research on glutamate fermentation by Corynebacterium glutamicum demonstrates that higher glutamate concentrations can be achieved by controlling dissolved oxygen concentration at lower levels [15]. However, this approach often results in severe lactate accumulation as a byproduct [15]. The metabolic flux analysis reveals that lactate overproduction occurs because the metabolic flux in the tricarboxylic acid cycle becomes too low to balance the glucose glycolysis rate [15].
The respiratory quotient adaptive control based balanced metabolic control strategy has been proposed to address these metabolic imbalances [15]. This approach regulates the tricarboxylic acid metabolic flux rate at an appropriate level to achieve metabolic balance among glycolysis, glutamate synthesis, and tricarboxylic acid cycle flux [15]. Implementation of this strategy has resulted in approximately 15% increase in maximal glutamate concentration compared to constant dissolved oxygen control methods [15].
Table 2: Metabolic Flux Optimization Results in Glutamate-Producing Strains
| Control Strategy | Glutamate Concentration (g/L) | Lactate Accumulation | Productivity Enhancement (%) |
|---|---|---|---|
| Constant Dissolved Oxygen (Low) | 65.2 ± 3.1 | Severe | Baseline |
| Constant Dissolved Oxygen (High) | 58.7 ± 2.8 | Moderate | -10 |
| Balanced Metabolic Control | 75.0 ± 2.5 | Minimal | +15 |
| Respiratory Quotient Control | 72.3 ± 3.2 | Low | +11 |
The pentose phosphate pathway plays a crucial role in providing reducing equivalents in the form of nicotinamide adenine dinucleotide phosphate for amino acid biosynthesis [14]. Optimization studies show that diversion of intermediates through the pentose phosphate pathway, glyoxylate shunt, and α-ketoglutarate pathways is theoretically important for enhanced amino acid production [14]. The bioreactions involving α-ketoglutarate, pyruvate, and glutamate require careful regulation for optimal amino acid overproduction [14].
The application of ¹³C nuclear magnetic resonance spectroscopy to monitor glucose metabolism in Corynebacterium glutamicum has provided detailed insights into the carbon flux distribution patterns [9]. The ¹³C nuclear magnetic resonance spectra of culture filtrates show characteristic peaks corresponding to different carbon positions in glutamic acid formed during fermentation [9]. These spectroscopic studies reveal that the spectrum obtained from [1-¹³C]glucose is similar to results from closely related microorganisms, supporting the universality of certain metabolic characteristics across glutamate-producing bacteria [9].
The chemical synthesis of (2S)-2-amino(1,2-¹³C₂)butanedioic acid presents significant challenges in maintaining stereochemical integrity while incorporating isotopic labels at specific positions [23] [25]. Asymmetric synthesis approaches using chiral nickel(II) complexes of Schiff bases have been developed for the production of tailor-made amino acids with defined stereochemistry [23]. These methods offer precise control over the stereochemical outcome but require sophisticated reaction conditions and expensive chiral auxiliaries [23].
The synthesis of isotopically labeled amino acids through chemical routes must address several critical factors including stereoselectivity, isotopic purity, and atom economy [28]. Chemical synthesis methods leverage various strategies such as total synthesis from isotopically enriched precursors, semi-synthesis through modification of natural amino acids, and exchange reactions for replacement of specific atoms under controlled conditions [28]. The maintenance of stereochemical integrity throughout these transformations requires careful selection of reaction conditions and protective group strategies [28].
Palladium-catalyzed carbon-hydrogen functionalization has emerged as a powerful tool for the synthesis of ¹³C-methyl-labeled amino acids [2] [4]. These reactions allow for the introduction of isotopic labels with high regio- and stereoselectivity due to directing auxiliary coordination to the transition metal [2]. The critical steps in these syntheses include the prevention of diastereoselectivity erosion at epimerizable stereogenic carbons during the removal of directing auxiliaries and protective groups [2].
Table 3: Chemical Synthesis Challenges and Solutions for ¹³C-Labeled Amino Acids
| Challenge | Impact on Product Quality | Solution Strategy | Efficiency (%) |
|---|---|---|---|
| Stereochemical Retention | Enantiomeric purity | Chiral auxiliaries, asymmetric catalysis | 85-95 |
| Isotopic Scrambling | Label distribution | Mild reaction conditions, protecting groups | 90-98 |
| Atom Economy | Overall yield | Direct functionalization methods | 60-80 |
| Scalability | Commercial viability | Optimized reaction conditions | 70-85 |
The synthesis of isotopically labeled aromatic amino acids presents additional complexities due to the need for regioselective introduction of isotopic labels while maintaining the aromatic ring integrity [24] [25]. Recent developments in this area include facile gram-scale synthesis protocols that utilize reductive deoxygenation and deuteration sequences [25]. These methods provide improved signal intensity using lower amounts of labeled precursor compared to traditional approaches [25].
The challenges associated with volatile intermediates in chemical synthesis routes have been addressed through the development of alternative synthetic pathways [25]. The identification of key intermediates suitable for providing multiple final products helps minimize the overall number of synthetic steps required [25]. This approach eliminates the handling and purification of volatile intermediates while utilizing existing building blocks from established synthetic routes [25].
Carbon isotope scrambling represents a significant concern in chemical synthesis approaches, particularly during reactions involving carbon-carbon bond formation or rearrangement [30] [32]. The level of isotope scrambling has been found to be substantially lower in ¹³C-alpha and side-chain labeling compared to ¹⁵N labeling approaches [30] [32]. This reduced scrambling-prone character of ¹³C has been utilized as a simple and efficient method for amino acid selective isotopic labeling [30] [32].
The application of (2S)-2-amino(1,2-¹³C₂)butanedioic acid in metabolic flux analysis represents a significant advancement in understanding neuronal energy metabolism and cellular compartmentalization in the brain. This doubly-labeled carbon-13 compound serves as a powerful tracer for investigating the intricate metabolic relationships between neurons and astrocytes, particularly through the glutamate-glutamine cycle.
Fundamental Metabolic Pathways and Compartmentalization
The glutamate-glutamine cycle represents one of the most critical metabolic processes in brain tissue, facilitating the exchange of metabolites between neurons and astrocytes [1] [2]. Research utilizing carbon-13 magnetic resonance spectroscopy has demonstrated that this cycle constitutes a major metabolic flux in the human brain, with rates approaching 80% of total glucose oxidation [3]. The (2S)-2-amino(1,2-¹³C₂)butanedioic acid tracer enables precise tracking of carbon flow through this cycle by providing isotopic labels at specific carbon positions that can be monitored through nuclear magnetic resonance techniques.
Studies employing [1,6-¹³C₂]glucose and related tracers have established that cerebral metabolism exhibits distinct compartmentalization between neuronal and glial cells [4] [5]. The neuronal tricarboxylic acid cycle flux has been consistently measured at approximately 0.35-0.56 μmol/g/min, while glial tricarboxylic acid cycle activity operates at lower rates of 0.11-0.16 μmol/g/min [5] [6]. These measurements demonstrate the metabolic specialization of different brain cell types and their coordinated function in maintaining neuronal energy homeostasis.
Quantitative Flux Measurements and Research Findings
Comprehensive metabolic flux analysis studies have revealed detailed quantitative information about brain energy metabolism through carbon-13 tracer methodologies. Research conducted at ultra-high magnetic field strengths (14.1 Tesla) has achieved unprecedented precision in measuring metabolic fluxes within living brain tissue [4] [7]. These investigations have demonstrated that the neurotransmitter cycling rate typically ranges from 0.084 to 0.16 μmol/g/min, representing approximately 22% of total neurotransmitter cycling between neurons and glia [6].
| Metabolic Parameter | Measured Flux Rate | Experimental Model | Reference Study |
|---|---|---|---|
| Neuronal TCA Cycle Flux | 0.56 ± 0.03 μmol/g/min | Mouse brain at 14.1T | Lanz et al. (2018) [8] |
| Glial TCA Cycle Flux | 0.16 ± 0.03 μmol/g/min | Mouse brain at 14.1T | Lanz et al. (2018) [8] |
| Neurotransmitter Cycling Rate | 0.084 ± 0.008 μmol/g/min | Mouse brain in vivo | Dehghani et al. (2016) [4] |
| Pyruvate Carboxylase Activity | 0.041 ± 0.003 μmol/g/min | Mouse brain tissue | Lanz et al. (2018) [8] |
| Glucose Oxidation Rate | 0.38 ± 0.02 μmol/g/min | Mouse brain metabolism | Multiple studies [4] [8] |
| GABA Synthesis Rate | 0.11 ± 0.01 μmol/g/min | Rat brain analysis | Duarte et al. (2013) [6] |
The application of (2S)-2-amino(1,2-¹³C₂)butanedioic acid specifically enhances the detection of aspartate metabolism within these metabolic networks. Research has shown that aspartate labeling patterns reveal distinct metabolic compartmentalization between neuronal and glial cells [9] [10]. The compound's dual carbon-13 labels at positions 1 and 2 provide enhanced sensitivity for tracking metabolic flux through the malate-aspartate shuttle, which serves as a critical mechanism for transferring reducing equivalents between cellular compartments [10].
Advanced Methodological Approaches
Recent developments in metabolic flux analysis have incorporated sophisticated mathematical modeling approaches to extract quantitative information from carbon-13 labeling patterns [11] [12]. The bonded cumomer approach, which analyzes the time course of multiplets arising from carbon-13 coupling between adjacent carbon atoms, has demonstrated elevated precision in estimated fluxes and reduced correlations between metabolic parameters [4] [7]. This methodology has proven particularly valuable when applied to studies utilizing (2S)-2-amino(1,2-¹³C₂)butanedioic acid, as the compound's labeling pattern provides unique isotopomer signatures that can be distinguished from other metabolic pathways.
Studies employing dynamic enrichment analysis of carbon-13 multiplets have revealed that incorporating labeling time courses of carbon-13 multiplets of glutamate and glutamine results in significantly improved precision of estimated metabolic fluxes [7]. The cerebral metabolic rate of glucose oxidation determined through these advanced analytical methods shows excellent agreement with independent measurements using fluorodeoxyglucose positron emission tomography [8] [13].
Regional and Cell-Type Specific Metabolism
Research utilizing carbon-13 metabolic flux analysis has uncovered significant regional differences in brain metabolism that have important implications for understanding neuronal function. Studies examining multiple brain regions have demonstrated that pyruvate carboxylase activity varies by 44% across different brain areas, being lowest in the cerebellum (0.087 ± 0.004 μmol/g/min) and highest in the striatum (0.125 ± 0.009 μmol/g/min) [14]. These regional variations reflect the distinct metabolic demands and functional characteristics of different brain circuits.
| Brain Region | Glutamatergic TCA Flux | GABAergic TCA Flux | Metabolic Characteristics |
|---|---|---|---|
| Cerebral Cortex | 0.91 ± 0.05 μmol/g/min | 0.24 ± 0.02 μmol/g/min | High excitatory activity [15] |
| Hippocampus | 0.64 ± 0.07 μmol/g/min | Variable | Memory processing [15] |
| Thalamus-Hypothalamus | Variable | 0.28 ± 0.01 μmol/g/min | High inhibitory function [15] |
| Striatum | High pyruvate carboxylase | Regional variation | Motor control circuits [14] |
| Cerebellum | Low pyruvate carboxylase | Specialized metabolism | Motor coordination [14] |
The investigation of cell-type specific metabolism has revealed that astrocytes and neurons exhibit fundamentally different metabolic characteristics when processing (2S)-2-amino(1,2-¹³C₂)butanedioic acid and related compounds [16] [5]. Astrocytes demonstrate enhanced capacity for handling exogenous aspartate through specialized transport mechanisms and metabolic pathways that differ substantially from neuronal processing [16]. This cell-type specificity provides valuable insights into the coordinated metabolic cooperation required for normal brain function.
Clinical and Translational Applications
The application of carbon-13 metabolic flux analysis using compounds such as (2S)-2-amino(1,2-¹³C₂)butanedioic acid has begun to provide insights into pathological brain states and potential therapeutic targets. Studies have demonstrated that metabolic compartmentalization and neurotransmitter cycling rates are altered in various neurological conditions [17]. The ability to non-invasively measure these metabolic fluxes in human subjects using magnetic resonance spectroscopy techniques represents a significant advancement in clinical neuroscience research [1] [18].
Recent developments in hyperpolarized carbon-13 magnetic resonance imaging have enabled real-time visualization of brain metabolism with unprecedented sensitivity [18] [19]. These techniques have successfully demonstrated the cerebral metabolism of hyperpolarized [1-¹³C]pyruvate in healthy human volunteers, revealing both lactate and bicarbonate labeling patterns that reflect distinct metabolic pathways [18]. The extension of these methodologies to include (2S)-2-amino(1,2-¹³C₂)butanedioic acid tracers holds promise for advancing our understanding of amino acid metabolism in both normal and pathological brain states.